- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

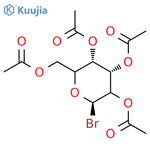

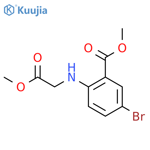

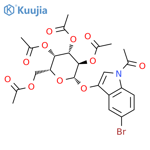

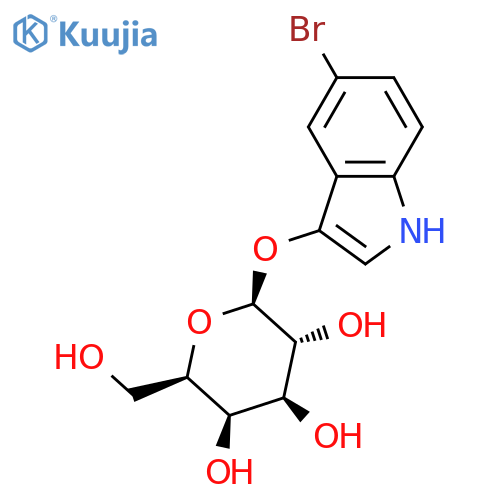

97753-82-7 structure

Productnaam:5-Bromo-3-indolyl β-D-galactopyranoside

CAS-nummer:97753-82-7

MF:C14H16BrNO6

MW:374.183943748474

MDL:MFCD00063691

CID:61912

PubChem ID:87561701

5-Bromo-3-indolyl β-D-galactopyranoside Chemische en fysische eigenschappen

Naam en identificatie

-

- 5-Bromo-3-indolyl-beta-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]

- 5-Bromo-3-indolyl-β-D-galactopyranoside

- 5-Bromoindol-3-yl-β-D-galactoside

- -<small>D<

- 5-Bromo-3-indolyl-b-D-galactopyranoside

- 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE

- acirc-D-galactoside

- BLUE-GAL

- BLUO-GAL

- 5-Bromo-3-indolyl β-D-galactopyranoside

- Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)

- C14H16BrNO6

- 5-Brig

- (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Blue gal

- 5-Bromo-3-indolyl-beta-galactoside

- BIMB1030

- KM3453

- GC1105

- 5-Bromo-3-indolyl b-D-galactopyranoside

- AK117469

- AX8102881

- W0425

- 753B827

- 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H

- 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)

- D

- Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)

- MFCD00063691

- DTXSID50869306

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)

- 5-Bromo-3-indolyl beta -D-galactopyranoside

- HY-137276

- (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol

- SCHEMBL1160155

- 97753-82-7

- B-8900

- A-D-galactopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside

- LINMATFDVHBYOS-MBJXGIAVSA-N

- CS-0137503

- Bluo-Gal, reagent for selection of recombinant bacterial clones

- C16853

- 5-Bromo-3-indoxyl-beta-D-galactopyranoside

- AKOS016010516

- 5-Bromo-1H-indol-3-yl hexopyranoside

- 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%

- AS-64090

- 5-Bromo-3-indolyl

- (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

- beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl

-

- MDL: MFCD00063691

- Inchi: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1

- InChI-sleutel: LINMATFDVHBYOS-MBJXGIAVSA-N

- LACHT: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

Berekende eigenschappen

- Exacte massa: 373.01600

- Monoisotopische massa: 373.016

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 5

- Aantal waterstofbondacceptatoren: 6

- Zware atoomtelling: 22

- Aantal draaibare bindingen: 3

- Complexiteit: 388

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 115

- Oppervlakte lading: 0

- XLogP3: 0.6

Experimentele eigenschappen

- Kleur/vorm: Beige powder

- Dichtheid: 1.824

- Smeltpunt: Not available

- Kookpunt: 646.6°C at 760 mmHg

- Vlampunt: 344.9°C

- Brekindex: 1.73

- Oplosbaarheid: DMF: soluble

- Waterverdelingscoëfficiënt: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).

- PSA: 115.17000

- LogboekP: 0.10910

- Specifieke rotatie: -34.5 º (c=1% in DMF/H2O 1:1)

- Dampfdruk: Not available

- Oplosbaarheid: Not determined

- Optische activiteit: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1

5-Bromo-3-indolyl β-D-galactopyranoside Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Waarschuwingsverklaring:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 20/21/22-36/37/38

- Veiligheidsinstructies: S22-S24/25

- Code regelgevende voorwaarde:Class Q (sugars, alkaloids, antibiotics, hormones)

-

Identificatie van gevaarlijk materiaal:

- Risicozinnen:R20/21/22

- Opslagvoorwaarde:−20°C

5-Bromo-3-indolyl β-D-galactopyranoside Douanegegevens

- HS-CODE:2934999090

- Douanegegevens:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-3-indolyl β-D-galactopyranoside Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100267-5g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 95% | 5g |

$345 | 2022-09-28 | |

| abcr | AB353564-1 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 1 g |

€174.90 | 2023-07-19 | |

| Apollo Scientific | BIMB1030-1g |

5-Bromo-3-indolyl-beta-D-galactopyranoside |

97753-82-7 | 1g |

£42.00 | 2025-02-19 | ||

| MedChemExpress | HY-137276-10mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 99.40% | 10mg |

¥380 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B862242-5mg |

Bluo-Gal |

97753-82-7 | ≥98% | 5mg |

¥102.00 | 2022-09-29 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3470-20mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | 98.0%(LC) | 20mg |

¥265.0 | 2022-05-30 | |

| Matrix Scientific | 099990-250mg |

5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+% |

97753-82-7 | 95+% | 250mg |

$435.00 | 2023-09-09 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AB2832-25mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 25mg |

¥230元 | 2023-09-15 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XB2904-100mg |

5-Bromo-3-indolyl β-D-galactopyranoside |

97753-82-7 | ≥98% | 100mg |

¥985.00元 | 2023-09-15 | |

| abcr | AB353564-5 g |

5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; . |

97753-82-7 | 98% | 5 g |

€550.00 | 2023-07-19 |

5-Bromo-3-indolyl β-D-galactopyranoside Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

2.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

3.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 4

Reactievoorwaarden

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

1.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

2.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

3.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

3.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

4.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

2.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

2.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

3.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

3.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Solvents: Methanol ; 2 h, 40 - 45 °C

3.2 Reagents: Water ; 2 h, 5 °C

4.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

6.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

6.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

1.2 Reagents: Water

2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

2.2 overnight, rt

2.3 Reagents: Water

3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

6.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

7.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

7.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

1.1 Reagents: Sodium hydroxide Solvents: Water ; 4 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

2.1 Reagents: Pyridine Solvents: Acetonitrile , Dichloromethane ; 30 min, rt; 3 h, 45 °C

2.2 Reagents: Water

3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

3.2 overnight, rt

3.3 Reagents: Water

4.1 Solvents: Methanol ; 2 h, 40 - 45 °C

4.2 Reagents: Water ; 2 h, 5 °C

5.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

5.2 Reagents: Hydrochloric acid Solvents: Water

6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

7.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

7.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

7.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

8.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

8.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 9

Reactievoorwaarden

1.1 Solvents: Methanol ; 2 h, 40 - 45 °C

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Water ; 2 h, 5 °C

2.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

4.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

4.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 10

Reactievoorwaarden

1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

4.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

5.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ; rt; 6.5 h, rt

3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt → 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, rt

5.2 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 20 - 35 min, rt → 105 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 45 min, cooled; rt

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

1.2 overnight, rt

1.3 Reagents: Water

2.1 Solvents: Methanol ; 2 h, 40 - 45 °C

2.2 Reagents: Water ; 2 h, 5 °C

3.1 Reagents: Sodium methoxide Solvents: Diethyl ether , Methanol ; rt; 2 h, rt → 45 °C; 45 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 2 - 5 h, rt

5.1 Catalysts: Sodium methoxide Solvents: Methanol ; 2 - 6 h, rt

5.2 Reagents: Sodium hydroxide ; 1 - 4 h, rt → 45 °C

5.3 Reagents: Silver acetate , Potassium carbonate Solvents: Acetic anhydride ; 1 h, rt → 110 °C

6.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

6.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Productiemethode 13

Reactievoorwaarden

1.1 Catalysts: Sodium methoxide Solvents: Methanol ; overnight, rt

1.2 Reagents: Amberlite IR 120 ; neutralized

1.2 Reagents: Amberlite IR 120 ; neutralized

Referentie

- Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

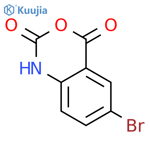

- 6-bromo-1H-3,1-benzoxazine-2,4-dione

- 1H-Indole,1-acetyl-5-bromo-3-[(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)oxy]- (9CI)

- Methyl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-2-[[2-oxo-2-(2-propen-1-yloxy)ethyl]amino]benzoate

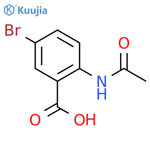

- 2-Acetamido-5-bromobenzoic acid

- methyl 2-(6-bromo-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)acetate

- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate

- 2-Amino-5-bromobenzoic acid

- 1H-Indole-2-carboxylic acid, 5-bromo-3-hydroxy-, methyl ester

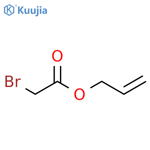

- 2-Bromo-acetic Acid 2-Propen-1-yl Ester

- Benzoic acid, 5-bromo-2-[(2-methoxy-2-oxoethyl)amino]-, methyl ester

- 2-Propen-1-yl 5-bromo-3-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-1H-indole-2-carboxylate

- 2-Propen-1-yl 5-bromo-3-hydroxy-1H-indole-2-carboxylate

- 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

5-Bromo-3-indolyl β-D-galactopyranoside Gerelateerde literatuur

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside) Gerelateerde producten

- 1328-73-0(3-indoxyl-beta-d-glucopyranoside trihydrate)

- 244132-31-8(Fmoc-trans-4-methoxy-l-proline)

- 1172787-48-2(N-(2-ethoxyphenyl)-2-5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-ylacetamide)

- 2228289-86-7(2-fluoro-2-2-(pyrrolidin-1-yl)phenylethan-1-amine)

- 1261365-51-8(3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate)

- 1249572-62-0(1-(3-Bromopropyl)-3,5-dimethylpiperidine)

- 95695-47-9((2E)-4-(2,4-Dichlorophenyl)amino-4-oxobut-2-enoic Acid)

- 519137-60-1(4-formyl-2-methoxyphenyl 3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate)

- 730992-35-5(2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide)

- 55444-46-7(rac-2-(1R,2R)-2-ethylcyclopropylethan-1-ol, cis)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside

Zuiverheid:99%

Hoeveelheid:1g

Prijs ($):436.0